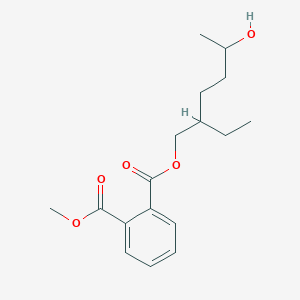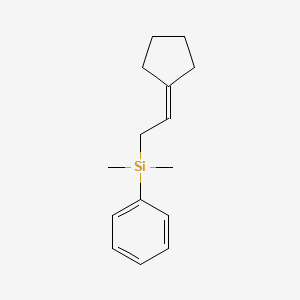
(2-Cyclopentylideneethyl)(dimethyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopentylideneethyl)(dimethyl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a cyclopentylideneethyl group. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylideneethyl)(dimethyl)phenylsilane typically involves hydrosilylation reactions. Hydrosilylation is a process where a silicon-hydrogen bond is added across a carbon-carbon multiple bond, such as an alkene or alkyne. This reaction is often catalyzed by transition metals like platinum, palladium, or rhodium .
For instance, the hydrosilylation of styrene derivatives with trichlorosilane in the presence of a chiral palladium complex can yield organosilanes with high regioselectivity . The reaction conditions usually involve moderate temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve distillation or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclopentylideneethyl)(dimethyl)phenylsilane can undergo various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can participate in reduction reactions, often facilitated by hydrosilylation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures and the presence of catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions can include silanols, siloxanes, and substituted phenyl derivatives. These products are often valuable intermediates in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
(2-Cyclopentylideneethyl)(dimethyl)phenylsilane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Cyclopentylideneethyl)(dimethyl)phenylsilane in chemical reactions often involves the formation of a silicon-carbon bond through hydrosilylation. The silicon atom can act as a nucleophile, attacking electrophilic centers in substrates. This process is typically catalyzed by transition metals, which facilitate the formation and cleavage of bonds .
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Similar to (2-Cyclopentylideneethyl)(dimethyl)phenylsilane but lacks the cyclopentylideneethyl group.
Dimethylphenylsilane: Lacks the cyclopentylideneethyl group and is used in various organic synthesis reactions.
Uniqueness
This compound is unique due to the presence of the cyclopentylideneethyl group, which can impart different steric and electronic properties compared to simpler organosilanes. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Propiedades
Número CAS |
79753-68-7 |
|---|---|
Fórmula molecular |
C15H22Si |
Peso molecular |
230.42 g/mol |
Nombre IUPAC |
2-cyclopentylideneethyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C15H22Si/c1-16(2,15-10-4-3-5-11-15)13-12-14-8-6-7-9-14/h3-5,10-12H,6-9,13H2,1-2H3 |
Clave InChI |
CDSFODUUMOBZSH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CC=C1CCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
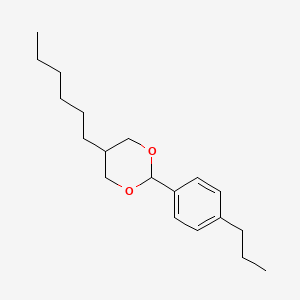
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)
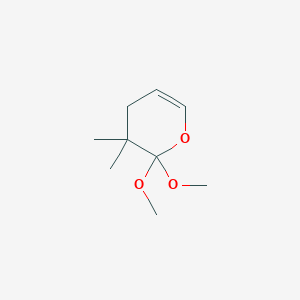
![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)
![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
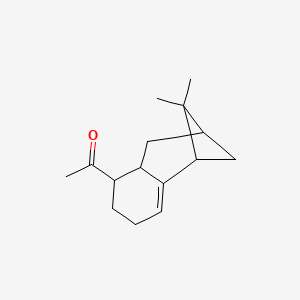
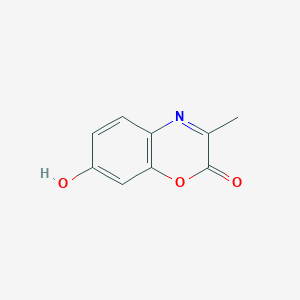
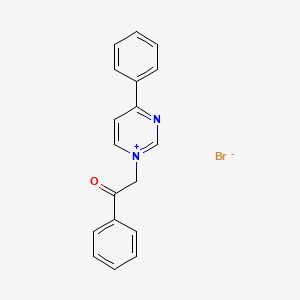
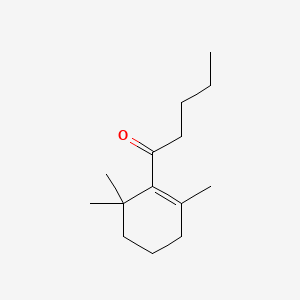
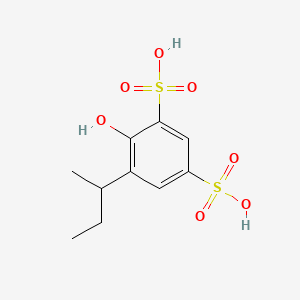
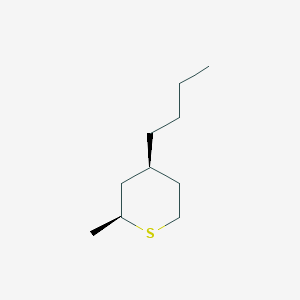
![2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14447567.png)
